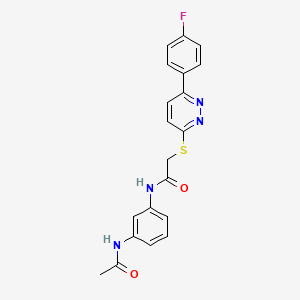

N-(3-acetamidophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide

Description

N-(3-acetamidophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-fluorophenyl group at position 4. The thioacetamide bridge connects the pyridazine ring to a 3-acetamidophenyl moiety.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-28-20-10-9-18(24-25-20)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRRHYGUZGJRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process provides access to the pyridazinone core, which is then further functionalized to introduce the acetamidophenyl and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Applications in Organic Synthesis

- Cross-Coupling Reactions :

- Suzuki-Miyaura Reaction : B-[2-[(4-methylphenyl)methoxy]phenyl]- is frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

- Building Blocks in Synthesis :

Biological Applications

- Biochemical Sensors :

- Drug Delivery Systems :

- Anticancer Research :

Case Study 1: Anticancer Activity

In a study focused on prostate cancer treatment, a series of boronic acid derivatives were synthesized and tested for their ability to inhibit androgen receptors. The results indicated that compounds incorporating boronic acids exhibited significant antiproliferative effects against cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Biochemical Sensor Development

Research demonstrated that boronic acids could be used to create sensors capable of detecting glucose levels in biological fluids. By modifying the structure of the boronic acid, researchers improved the sensitivity and specificity of these sensors for clinical applications .

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This can include inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

Core Heterocycle Variations

Pyridazine vs. Pyridine/Cyanopyridine

- LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide): Replaces pyridazine with a 3-cyanopyridine ring. This compound acts as an IDO1 inhibitor (HRMS: m/z 288.0605 [M+H]+) . The cyanopyridine group may enhance electron-withdrawing effects, influencing binding affinity compared to pyridazine-based analogs.

Pyridazine vs. Quinazolinone

- N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 12): Features a quinazolinone core instead of pyridazine. This compound shows hCA I inhibition (KI = 548.6 nM), highlighting the importance of the heterocycle in enzyme interaction .

Fluorophenyl vs. Trifluoromethylphenyl/Methoxyphenyl

- N-(3-acetamidophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide: The 3-acetamidophenyl group introduces a hydrogen-bond donor (NH) and acceptor (C=O), which may improve target binding specificity compared to non-polar substituents.

Fluorophenyl vs. Bromophenyl

Thioacetamide Linker Modifications

- N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide : Replaces the thioether with a thiomorpholinyl group, altering conformational flexibility and electronic properties .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Fluorophenyl substitution balances electronegativity and steric effects, optimizing target engagement .

Biological Activity

N-(3-acetamidophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by several functional groups, including:

- Acetamido group : Contributes to the compound's solubility and potential interactions with biological targets.

- Thioether linkage : May enhance lipophilicity and metabolic stability.

- Pyridazine moiety : Known for its diverse biological effects.

The molecular formula is C₁₈H₁₈F₁N₃O₂S, with a molecular weight of 493.6 g/mol.

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes , particularly those involved in carbohydrate metabolism, such as α-glucosidase. This inhibition is significant in the context of diabetes management, where controlling blood sugar levels is crucial.

The presence of the fluorine atom in the structure is believed to enhance biological activity through increased lipophilicity, which facilitates better membrane penetration and interaction with target sites.

Enzyme Inhibition

In vitro studies have highlighted the compound’s capability to interact with specific amino acid residues within enzyme active sites. These interactions include hydrogen bonding and pi-stacking, critical for enzyme function modulation. Such interactions are vital for understanding the compound's mechanism of action and optimizing its efficacy through structural modifications.

Research Findings and Case Studies

A detailed evaluation of similar compounds has provided insights into their biological activities:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| N-(4-fluorophenyl)-2-thiazol-4-ylacetamide | Antimicrobial | Inhibition of cell wall synthesis |

| N-(3-acetamidophenyl)-4-(trifluoromethyl)aniline | Anti-inflammatory | Modulation of inflammatory pathways |

| N-(phenyl)-2-pyridin-4-ylacetamide | Anticancer | Induction of apoptosis in cancer cells |

These findings underscore the potential for this compound to exhibit similar activities due to its structural components.

Q & A

Q. What are the key synthetic pathways for N-(3-acetamidophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core. A common approach includes:

- Step 1: Nucleophilic substitution to introduce the 4-fluorophenyl group at the pyridazin-3-yl position using halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2: Thioether formation via coupling of the pyridazine intermediate with a thiol-containing acetamide derivative. This step often employs Mitsunobu conditions (e.g., DIAD, PPh₃) or base-mediated reactions (e.g., Et₃N in DCM) .

- Step 3: Final functionalization of the acetamide group at the 3-acetamidophenyl moiety, ensuring purity via column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., distinguishing pyridazine protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended?

Initial screening includes:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Solubility and Stability: Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction yields be optimized during thioether bond formation?

Critical parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .

- Catalyst Use: CuI or Pd catalysts improve coupling efficiency in heteroaromatic systems .

- Temperature Control: Microwave-assisted synthesis (100–120°C) reduces reaction time and byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:

- Standardized Assay Protocols: Use consistent cell lines (e.g., ATCC-certified) and controls .

- Metabolite Profiling: LC-MS/MS to identify degradation products that may interfere with activity .

- Structural Confirmation: Re-evaluate compound identity via X-ray crystallography (using SHELX for refinement) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modular modifications:

- Pyridazine Core: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

- Acetamide Side Chain: Replace 3-acetamidophenyl with bioisosteres (e.g., 3-carboxamidophenyl) to improve solubility .

- Fluorophenyl Group: Compare 4-fluoro with 2-fluoro/3-fluoro analogs to assess positional effects on target binding .

Q. What computational methods predict binding modes with biological targets?

Use in silico approaches:

- Docking Studies: AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) .

- Molecular Dynamics (MD): GROMACS simulations to assess stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore Mapping: Identify critical H-bond acceptors (pyridazine N) and hydrophobic regions (fluorophenyl) .

Q. How to address poor bioavailability in in vivo studies?

Strategies include:

- Prodrug Design: Mask the acetamide group as an ester to enhance intestinal absorption .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release .

- PK/PD Modeling: Use non-compartmental analysis (NCA) to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.